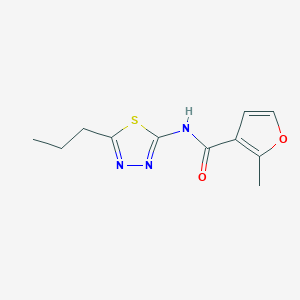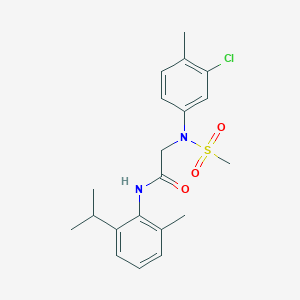
2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-furamide
Descripción general
Descripción
2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-furamide, also known as PTZ-343, is a chemical compound that belongs to the thiadiazole family. PTZ-343 has gained significant attention in the scientific community due to its potential applications in the field of biomedical research.
Mecanismo De Acción
2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-furamide exerts its effects by binding to the benzodiazepine site on GABA receptors, which enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. This results in an increased inhibition of neuronal activity, leading to the suppression of seizures.
Biochemical and Physiological Effects:
This compound has been shown to induce seizures in animal models, which is attributed to its ability to enhance the activity of GABA receptors. Additionally, this compound has been shown to increase the release of certain neurotransmitters, such as glutamate and acetylcholine, which may contribute to its convulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-furamide is its ability to induce seizures in animal models, which makes it a useful tool for studying the mechanisms underlying epilepsy. However, its convulsant effects can also be a limitation, as it may not be suitable for certain types of experiments. Additionally, this compound has a relatively short half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-furamide. One area of interest is the development of more selective GABA receptor modulators, which could provide more targeted effects and reduce the risk of side effects. Additionally, this compound could be used in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanisms underlying this compound's effects and to identify potential new applications for this compound.
In conclusion, this compound is a promising compound with potential applications in the field of biomedical research. Its ability to induce seizures in animal models makes it a useful tool for studying epilepsy and other seizure disorders, and its ability to modulate GABA receptors could have broader implications for the treatment of neurological disorders. However, further research is needed to fully understand its mechanisms of action and potential applications.
Aplicaciones Científicas De Investigación
2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-furamide has shown potential applications in various fields of biomedical research. One of its primary uses is in the study of epilepsy and seizure disorders. This compound is a potent convulsant agent that can induce seizures in animal models, making it a useful tool for studying the mechanisms underlying epilepsy. Additionally, this compound has been shown to modulate the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Propiedades
IUPAC Name |
2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-3-4-9-13-14-11(17-9)12-10(15)8-5-6-16-7(8)2/h5-6H,3-4H2,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXMOVXGQPBUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(diethylamino)phenyl]-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4701341.png)

![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4701345.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4701350.png)
![methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4701367.png)
![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4701369.png)
![2-[3-(2-methoxyethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B4701388.png)
![N-[2-(4-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4701399.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4701407.png)

![N-allyl-2-[2-(2,3-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4701435.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4701443.png)
